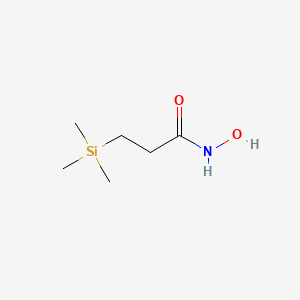
N-Hydroxy-3-(trimethylsilyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-3-(trimethylsilyl)propanamide is an organic compound that belongs to the class of carboxylic acid derivatives. It is characterized by the presence of a hydroxy group, a trimethylsilyl group, and a propanamide backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-3-(trimethylsilyl)propanamide typically involves the reaction of 3-(trimethylsilyl)propanoyl chloride with hydroxylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent the decomposition of the hydroxylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: N-Hydroxy-3-(trimethylsilyl)propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Reagents such as halogens or organometallic compounds are used under various conditions depending on the desired substitution.
Major Products:
Oxidation: Formation of 3-(trimethylsilyl)propanal.
Reduction: Formation of N-hydroxy-3-(trimethylsilyl)propylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-3-(trimethylsilyl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Hydroxy-3-(trimethylsilyl)propanamide involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with other molecules, while the trimethylsilyl group can enhance the compound’s lipophilicity and stability. The amide group can participate in various chemical reactions, making the compound versatile in its applications.
Vergleich Mit ähnlichen Verbindungen
- N-Hydroxy-3-(trimethoxysilyl)propanamide
- N-Hydroxy-3-(triethoxysilyl)propanamide
- N-Hydroxy-3-(triphenylsilyl)propanamide
Comparison: N-Hydroxy-3-(trimethylsilyl)propanamide is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties such as increased stability and lipophilicity. Compared to its analogs with different silyl groups, it may exhibit different reactivity and solubility profiles, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
100648-08-6 |
|---|---|
Molekularformel |
C6H15NO2Si |
Molekulargewicht |
161.27 g/mol |
IUPAC-Name |
N-hydroxy-3-trimethylsilylpropanamide |
InChI |
InChI=1S/C6H15NO2Si/c1-10(2,3)5-4-6(8)7-9/h9H,4-5H2,1-3H3,(H,7,8) |
InChI-Schlüssel |
HAPSSYKQISVYIN-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CCC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



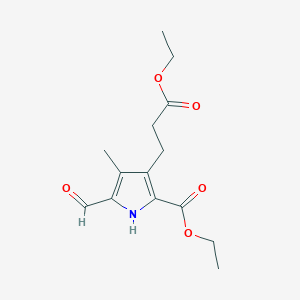


![R 22,700 [AS Hydrochloride]](/img/structure/B14080612.png)
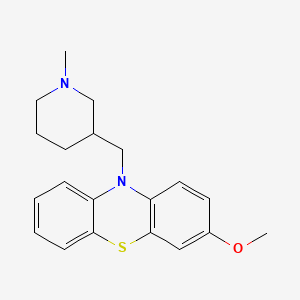


![5-(2-hydroxy-4,5-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14080630.png)
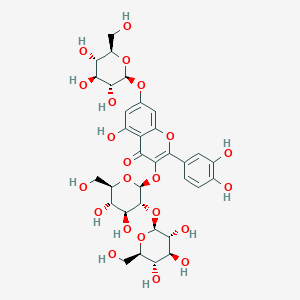
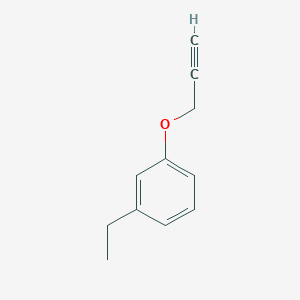
![3-[4-(2-Phenylethenyl)phenyl]prop-2-enehydrazide](/img/structure/B14080648.png)
![(4R)-4-(aminomethyl)-1-[(3,4-dimethylphenyl)methyl]pyrrolidin-2-one](/img/structure/B14080655.png)
![5-(2-hydroxyphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14080659.png)
